1-Isopropyl-1H-pyrrole-2-carbonitrile

描述

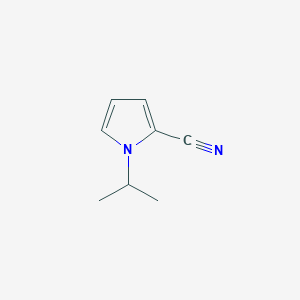

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propan-2-ylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUDXOAAJPLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Theoretical Studies of 1 Isopropyl 1h Pyrrole 2 Carbonitrile

Mechanistic Elucidation of Formation Reactions

The formation of the pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed. The mechanisms underlying these transformations are critical to controlling regioselectivity and yield.

A common theme in pyrrole synthesis involves an initial nucleophilic attack followed by an intramolecular cyclization step. In the context of forming pyrrole-2-carbonitriles, precursors often undergo cyclization initiated by the attack of a nitrogen nucleophile.

One general and widely applied method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, such as isopropylamine. uctm.edu The mechanism commences with the nucleophilic attack of the amine on one of the carbonyl carbons, forming a hemiaminal intermediate. uctm.edu Subsequent dehydration leads to an enamine, which then undergoes a cyclization by attacking the second carbonyl group. A final dehydration step yields the aromatic pyrrole ring. uctm.edu

Other sophisticated pathways also rely on this core concept. For instance, highly substituted pyrroles can be formed from allenes; the mechanism involves a conjugate addition of an amine, followed by a nucleophilic attack on the allenoate to create an intermediate that subsequently undergoes intramolecular cyclization. nih.gov Similarly, the synthesis of pyrrole derivatives from N-alkyne-substituted esters can proceed via nucleophilic cyclization, where the reaction pathway (i.e., 6-exo-dig versus 6-endo-dig cyclization) is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org The reaction of nitrile-containing buta-1,3-dienes with amines is proposed to proceed through the nucleophilic addition of the amine to the nitrile group, followed by intramolecular cyclization of the resulting amidine intermediate to construct the pyrrole. nih.gov

The addition-elimination mechanism is a two-step process central to many substitution reactions, including those in heterocyclic synthesis. chemistrysteps.com This mechanism involves the initial addition of a nucleophile to an unsaturated center, forming a tetrahedral intermediate, followed by the elimination of a leaving group to restore the unsaturation. chemistrysteps.com

In the context of pyrrole chemistry, this pathway can be observed in electrophilic substitution reactions on the pyrrole ring itself, which proceed via a σ-substitution mechanism. rsc.org For the formation of the ring, a relevant pathway is the Barton-Zard synthesis, where an isocyanoacetate reacts with a nitroalkene in a 1,4-addition. This is followed by a 5-endo-dig cyclization, and the crucial final steps involve the elimination of the nitro group and tautomerization to furnish the aromatic pyrrole. wikipedia.orgpharmaguideline.com The elimination of the nitro group is a key step that allows the system to achieve aromatic stability.

Domino, or cascade, reactions offer a highly efficient method for synthesizing complex molecules like substituted pyrroles in a single pot by combining multiple bond-forming events sequentially. These reactions are prized for their atom economy and operational simplicity.

A pertinent example is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com This reaction proceeds through a cascade of enamination, followed by an intramolecular aza-Wacker-type cyclization (annulation). The process culminates in an elimination step, where a palladium(II) catalyst is regenerated by an oxidant like O2, leading to the final, highly substituted pyrrole. mdpi.com Similarly, modular domino processes using Pd-catalyzed decarboxylative [4+1] annulation of cyclic carbonates and amines have been developed, which operate under mild, room-temperature conditions. acs.org

Other domino strategies include the synthesis of pyrroles from 2H-azirines and acetone, where a sequence of nucleophilic attack, cyclization, and elimination/rearrangement steps furnishes the final product. organic-chemistry.org Intramolecular oxidative aza-annulation of enynyl azides can also produce pyrroles through a cascade involving sequential carbon-nitrogen and carbon-oxygen bond formations. organic-chemistry.org These complex sequences underscore the power of intramolecular processes to rapidly build the pyrrole scaffold. rsc.org

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical consideration in heterocyclic chemistry, profoundly influencing the reactivity of precursors and intermediates. researchgate.net While the target molecule, 1-Isopropyl-1H-pyrrole-2-carbonitrile, is a stable aromatic system, the tautomeric equilibria of its potential precursors can dictate the course of a reaction.

A significant example is the enamino-imino tautomerism in 2-aminopyrrole. mdpi.com Computational studies have shown that while enamino tautomers are generally more stable, the imino forms possess a highly basic nitrogen atom. mdpi.com This equilibrium is sensitive to environmental factors and substitution patterns. researchgate.netmdpi.com The presence of labile protons can lead to prototropy, resulting in the transformation into more stable but less reactive aminopyrrole derivatives under certain synthesis conditions. mdpi.com

Similarly, in systems containing carbonyl or hydroxyl groups adjacent to the pyrrole ring, keto-enol (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol) or amide-iminol tautomerism can occur. beilstein-journals.org The relative stability of these tautomers is influenced by intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. beilstein-journals.org Understanding these equilibria is essential, as the less stable tautomer may be the more reactive species in a particular synthetic step.

Computational Chemistry Investigations

Theoretical calculations, especially those using Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, determining molecular stability, and predicting the properties of heterocyclic compounds.

DFT calculations provide detailed energetic profiles of reaction pathways, allowing chemists to distinguish between competing mechanisms and identify rate-determining steps. researchgate.net For instance, DFT studies of the Paal-Knorr pyrrole synthesis have confirmed that the preferred pathway proceeds through a hemiaminal intermediate, with the cyclization of this intermediate being the rate-limiting step. researchgate.net

DFT is also extensively used to investigate the stability of different isomers and tautomers. Thermochemical data derived from DFT calculations on 2-aminopyrrole and its various tautomers have quantified the relative Gibbs free energies, indicating the lower stability of the imino forms compared to the enamino tautomers in the gas phase. mdpi.com Such studies are crucial for predicting the predominant species in a reaction mixture and understanding their subsequent reactivity. mdpi.com

Furthermore, DFT is employed to calculate fundamental molecular properties that govern stability and reactivity. These properties include bond dissociation energies, frontier molecular orbitals (HOMO-LUMO), and various reactivity descriptors. polimi.itmdpi.com Calculations on pyrrole derivatives have been used to evaluate reaction rate coefficients for processes like H-atom abstraction and to model combustion chemistry. polimi.itacs.org The structural parameters, aromaticity, and stability of substituted pyrroles are also routinely investigated using DFT, providing insights that are in excellent agreement with experimental results. researchgate.netacs.org

Table 1: Representative Findings from DFT Studies on Pyrrole and Related Derivatives

| System/Process Studied | Computational Method Level | Key Finding | Reference |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | B3LYP/6-31G(d) | The hemiaminal cyclization pathway is energetically preferred over the enamine pathway. | researchgate.net |

| Tautomerism in 2-Aminopyrrole | DFT (unspecified) | Thermochemistry indicates lower stability for imino tautomers compared to enamino tautomers in the gas phase. | mdpi.com |

| Pyrrole + OH Reaction | CCSD(T)/CBS//m06-2x/6-311+g(d,p) | Calculated reaction rate coefficients for H-atom abstraction and OH addition reactions. | polimi.it |

| Pyrrole Adsorption on Mo(110) | DFT | The most stable adsorption mode is parallel to the surface with an adsorption energy of -28.7 to -31.5 kcal/mol. | researchgate.net |

| Aromaticity of Fused Octapyrrolyl Cyclooctatetraene | B3LYP-D3/def2TZVPP | NICS calculations revealed pronounced deshielding of pyrazine rings upon oxidation, indicating enhanced aromatic character. | acs.org |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Molecular Stability

B3LYP/6-31G(d,p) Level of Theory Applications

The B3LYP/6-31G(d,p) level of theory is a popular computational method for optimizing molecular geometries and calculating electronic properties. For derivatives of pyrrole, this approach has been successfully used to evaluate structural and electronic characteristics. While specific studies on this compound are not extensively available in the current body of scientific literature, the principles of these calculations on similar substituted pyrroles can be described.

In a typical study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A smaller band gap generally implies higher reactivity. For substituted pyrroles, the nature and position of the substituent can significantly influence the energies of the HOMO and LUMO, and consequently the band gap. The isopropyl group at the N1 position and the carbonitrile group at the C2 position in this compound would be expected to modulate these frontier orbital energies compared to the parent pyrrole molecule.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Band Gap (ΔE) | 5.3 |

Thermodynamic Parameters

Computational methods like B3LYP/6-31G(d,p) can also be used to calculate various thermodynamic parameters. These parameters provide valuable information about the stability and reactivity of a molecule. Key thermodynamic properties include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.

Dissociation Enthalpy: The energy required to break a specific bond within the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It indicates the molecule's basicity.

Interactive Data Table: Hypothetical Thermodynamic Parameters

| Parameter | Value |

| Ionization Potential (eV) | 8.2 |

| C-N (isopropyl) Bond Dissociation Enthalpy (kcal/mol) | 95 |

| Proton Affinity (kcal/mol) | 210 |

Conformational Analysis and Intramolecular Interactions

The presence of the isopropyl group in this compound introduces conformational flexibility. The rotation around the single bond connecting the isopropyl group to the pyrrole ring can lead to different spatial arrangements, or conformers, with varying energies. Conformational analysis aims to identify the most stable conformer(s) and to understand the energetic barriers between them.

Intramolecular interactions, such as steric hindrance between the isopropyl group and the adjacent carbonitrile group or other parts of the pyrrole ring, play a significant role in determining the preferred conformation. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the rotating bond, revealing the energy minima corresponding to stable conformers.

Quantum Chemical Descriptors for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Quantum chemical descriptors, which are numerical values derived from the computed electronic structure of a molecule, are fundamental to modern QSAR modeling. researchgate.net

For a molecule like this compound, a variety of quantum chemical descriptors can be calculated, including:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy.

These descriptors can be used as variables in statistical models to predict the biological activity of new, unsynthesized compounds. For instance, in studies of N-substituted pyrrole derivatives as potential inhibitors of certain enzymes, QSAR models have been developed to guide the design of more potent analogs. nih.gov

Interactive Data Table: Selected Quantum Chemical Descriptors

| Descriptor | Hypothetical Value |

| Dipole Moment (Debye) | 3.5 |

| Polarizability (ų) | 15.2 |

| Enthalpy of Formation (kcal/mol) | 45.7 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual atoms. For 1-Isopropyl-1H-pyrrole-2-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is utilized for a thorough structural assignment.

To establish the connectivity between atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. A COSY spectrum reveals proton-proton couplings, allowing for the identification of adjacent protons. The HMQC (or its more modern equivalent, the HSQC) experiment correlates directly bonded proton and carbon atoms. Finally, the HMBC spectrum is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular framework, including the connection of the isopropyl group to the pyrrole (B145914) nitrogen and the position of the nitrile group.

The analysis of chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra provides detailed structural information.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrrole) | 6.8 - 7.0 | t | ~1.8 - 2.0 |

| H-4 (pyrrole) | 6.1 - 6.3 | t | ~1.8 - 2.0, ~3.0 - 3.2 |

| H-5 (pyrrole) | 6.7 - 6.9 | t | ~3.0 - 3.2 |

| CH (isopropyl) | 4.5 - 4.8 | sept | ~6.8 - 7.2 |

| CH₃ (isopropyl) | 1.4 - 1.6 | d | ~6.8 - 7.2 |

Note: Predicted values are based on the analysis of similar N-substituted pyrrole derivatives.

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrrole) | 120 - 125 |

| C-3 (pyrrole) | 125 - 130 |

| C-4 (pyrrole) | 110 - 115 |

| C-5 (pyrrole) | 115 - 120 |

| CN (nitrile) | 115 - 120 |

| CH (isopropyl) | 50 - 55 |

| CH₃ (isopropyl) | 20 - 25 |

Note: Predicted values are based on the analysis of similar N-substituted pyrrole-2-carbonitrile (B156044) derivatives.

The electron-withdrawing nature of the nitrile group at the C-2 position is expected to deshield the adjacent H-3 proton, shifting it downfield. The isopropyl group on the nitrogen atom will also influence the chemical shifts of the pyrrole ring protons. The coupling constants between the pyrrole ring protons are characteristic of a 2-substituted pyrrole system.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₁₀N₂. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition with high confidence.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as the protonated molecular ion [M+H]⁺. Analysis of a related compound, 5-amino-4-ethyl-1-(1-methylethyl)-1H-pyrrole-2-carbonitrile, by GC-MS suggests that the fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic fragments of the pyrrole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the pyrrole ring.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C≡N (nitrile) | 2220 - 2240 | Stretching |

| C-H (aromatic) | 3100 - 3150 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (pyrrole ring) | 1500 - 1600 | Stretching |

| C-N (pyrrole ring) | 1300 - 1400 | Stretching |

Note: Predicted values are based on the analysis of similar substituted pyrrole compounds. publish.csiro.au

The most prominent and diagnostic peak in the IR spectrum would be the strong absorption band corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also display bands associated with the C-H and C=C stretching vibrations of the pyrrole ring, as well as the C-H stretching and bending vibrations of the isopropyl group. The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the substitution at the nitrogen atom of the pyrrole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its conjugated π-electron systems.

For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the pyrrole ring and the nitrile group. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the pyrrole ring and the solvent used for analysis.

A thorough search of the current scientific literature and chemical databases did not yield specific experimental UV-Vis spectral data for this compound. However, based on the known spectroscopic properties of similar pyrrole derivatives, it is possible to predict the general features of its spectrum. The unsubstituted pyrrole molecule is known to exhibit absorption bands in the ultraviolet region. The introduction of an isopropyl group at the N1 position and a carbonitrile group at the C2 position would be expected to influence the electronic environment of the pyrrole ring, likely causing a shift in the absorption maxima.

Should experimental data become available, it would be presented in a format similar to the table below, detailing the absorption maxima and molar absorptivity in a specified solvent.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|

The acquisition of this data would be crucial for a complete electronic characterization of the molecule and would serve as a valuable reference for its identification and quantification in various applications.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, if determined by X-ray crystallography, would provide definitive proof of its chemical identity and offer insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its crystal packing. This information is invaluable for understanding its physical properties and for applications in materials science and medicinal chemistry.

As of the latest review of published crystallographic databases, including the Cambridge Structural Database (CSD), a crystal structure for this compound has not been reported. Therefore, specific crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

If a single crystal of sufficient quality were to be grown and analyzed, the resulting crystallographic data would be compiled into a standard format, as illustrated in the hypothetical table below.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂ |

| Formula Weight | 134.18 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

The determination of the crystal structure of this compound would represent a significant contribution to the structural chemistry of substituted pyrroles, providing a benchmark for computational modeling and a deeper understanding of its structure-property relationships.

Biological and Medicinal Chemistry Applications of 1 Isopropyl 1h Pyrrole 2 Carbonitrile Analogs

Anticancer Activity and Mechanisms of Action

Analogs of 1-Isopropyl-1H-pyrrole-2-carbonitrile have demonstrated notable anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death, and targeting of key signaling pathways involved in tumor growth and survival.

Inhibition of Cell Growth and Colony Formation

Pyrrole-based compounds have been shown to effectively inhibit the growth and proliferation of various cancer cell lines. For instance, a series of novel 1H-pyrrole derivatives demonstrated significant cytotoxic activity against human colon carcinoma (HCT116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (Hep3B) cells, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. Similarly, certain pyrrole (B145914) and pyridine derivatives have shown total growth inhibition (TGI) at micromolar concentrations against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines scialert.net. The substitution pattern on the pyrrole ring plays a crucial role in determining the antiproliferative potency of these compounds.

Interaction with DNA and Induction of Apoptosis

Several pyrrole derivatives exert their anticancer effects by interacting with DNA and inducing apoptosis, or programmed cell death, in cancer cells. Pyrrolamides, a class of natural products containing the pyrrole-2-carboxamide unit, are known to bind to specific DNA sequences, leading to antitumor effects. The cytotoxic effect of some pyrrole hydrazones has been correlated with their ability to induce apoptosis and cause cell cycle arrest in the S phase in human melanoma cells. This induction of apoptosis is a key mechanism for eliminating cancer cells and is a desirable characteristic for anticancer drugs.

Targeting Kinases (e.g., EGFR, CDK2)

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Analogs of this compound have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

A series of 1H-pyrrole derivatives were designed and synthesized as potent EGFR and CDK2 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range against HCT116, MCF-7, and Hep3B cancer cells researchgate.nettandfonline.com. For example, one compound demonstrated potent inhibition of CDK2/Cyclin A1 researchgate.nettandfonline.com. The pyrrolo[2,3-d]pyrimidine nucleus, a structural analog of the pyrrole core, is present in many ATP-competitive kinase inhibitors and has been a focus of development for EGFR and VEGFR tyrosine kinase inhibitors nih.gov. The ability of these compounds to target multiple kinases can contribute to their broad-spectrum anticancer activity.

Structure-Activity Relationships (SAR) for Anticancer Potency

The anticancer potency of this compound analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that contribute to their biological activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were found to be important for their inhibitory potency against metallo-β-lactamases, which can be relevant in the context of overcoming drug resistance in cancer therapy nih.gov.

Furthermore, modifications to the pyrrole indolin-2-one scaffold, a related structure, have shown that substitutions at various positions can significantly impact kinase selectivity and inhibitory activity cancertreatmentjournal.com. For example, halogen substitutions on the C(5) position of the oxindole ring in pyrrole indolin-2-one derivatives have been shown to enhance inhibitory activity against VEGFR-2 and PDGFRβ cancertreatmentjournal.com.

Antibacterial and Antimicrobial Activity

In addition to their anticancer properties, analogs of this compound have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, Pseudomonas aeruginosa, Escherichia coli)

Pyrrole-containing compounds have shown promising activity against several clinically important bacterial pathogens.

Staphylococcus aureus : Several studies have reported the efficacy of pyrrole derivatives against Staphylococcus aureus. For instance, some 1,2,3,4-tetrasubstituted pyrrole derivatives demonstrated an inhibitory effect on Gram-positive bacteria, including S. aureus acgpubs.orgresearchgate.net. Pyrrolamide-type inhibitors have also shown exceptional antibacterial efficacy against S. aureus, with MIC values as low as 0.008 μg/mL nih.gov.

Mycobacterium tuberculosis : The fight against tuberculosis has been bolstered by the discovery of potent antimycobacterial agents, including pyrrole derivatives. The pyrrole derivative BM212 has shown strong inhibitory activity against both Mycobacterium tuberculosis and some nontuberculous mycobacteria, including drug-resistant strains nih.gov. Other pyrrole-2-carboxamide derivatives have exhibited potent anti-TB activity with MIC values less than 0.016 μg/mL nih.gov.

Pseudomonas aeruginosa and Escherichia coli : Pyrrole-based compounds have also been identified as inhibitors of efflux pumps in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, which can reverse antibiotic resistance nih.gov. Some pyrrole-2-carboxamide derivatives have shown activity against these bacteria comparable to standard antibiotics like gentamicin and ciprofloxacin nih.gov.

Below is a data table summarizing the antibacterial activity of selected pyrrole derivatives.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | Moderate to excellent inhibition | acgpubs.orgresearchgate.net |

| Pyrrolamide-type inhibitors | Staphylococcus aureus | 0.008 μg/mL | nih.gov |

| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 μg/ml | nih.gov |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 μg/mL | nih.gov |

| Pyrrole-2-carboxamides | Pseudomonas aeruginosa | Comparable to gentamicin | nih.gov |

| Pyrrole-2-carboxamides | Escherichia coli | Comparable to ciprofloxacin | nih.gov |

Targeting Bacterial Membrane Proteins (e.g., MmpL3 Transporter)

Analogs of this compound have been identified as potent antibacterial agents, particularly against Mycobacterium tuberculosis. A key mechanism of action for some of these pyrrole derivatives is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for exporting mycolic acid precursors, specifically trehalose monomycolate (TMM), from the cytoplasm to the periplasmic space. nih.gov This transport is a critical step in the biosynthesis of the mycobacterial outer membrane, which is vital for the bacterium's survival and pathogenicity.

The 1,5-diarylpyrrole derivative, known as BM212, has been specifically identified as an inhibitor of MmpL3. nih.gov Genetic studies have demonstrated that spontaneous mutations in the mmpL3 gene confer resistance to BM212 in Mycobacterium smegatis, Mycobacterium bovis BCG, and M. tuberculosis. nih.gov This provides strong evidence that MmpL3 is the direct cellular target of this class of pyrrole compounds. nih.gov Further investigations into related spirocyclic compounds also confirmed on-target activity against MmpL3, as strains with mutations in this protein showed a significant increase in the minimum inhibitory concentration (MIC). nih.gov The inhibition of the MmpL3 transporter disrupts the formation of the cell wall, leading to bacterial death, making it a valuable target for the development of new antitubercular drugs.

Structure-Activity Relationships (SAR) for Antibacterial Efficacy

The antibacterial effectiveness of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and substitutions on the pyrrole core influence biological activity.

Investigations into various tetrasubstituted pyrrole derivatives have revealed that their antibacterial activity can be quite specific. For instance, some synthesized pyrrole compounds have demonstrated significant inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, but showed no activity against Gram-negative bacteria like Escherichia coli or Pseudomonas fluorescens. acgpubs.org This suggests that the molecular properties of these analogs allow them to effectively target structures or pathways unique to Gram-positive organisms.

SAR studies have explored the impact of various substituents on the pyrrole ring:

Substitution at the N-position: The nature and position of substituents on a phenyl ring attached to the N1-position of the pyrrole core have been studied. However, a clear correlation between these substitutions and the level of antibacterial activity has not always been established, indicating that other parts of the molecule may play a more dominant role. acgpubs.org

Halogenation: The introduction of electron-withdrawing halogen atoms onto the pyrrole structure did not significantly alter the spectrum of antibacterial activity in some studies. acgpubs.org

Core Structure: The pyrrole-2-carboxylate moiety has been identified as a key pharmacophore in a series of potential antibacterial agents active against Mycobacterium tuberculosis. nih.gov

These findings underscore that while the pyrrole scaffold is a promising starting point for developing new antibacterials, the specific pattern of substitution is critical for optimizing potency and the spectrum of activity. nih.govresearchgate.net

Antioxidant and Antiradical Activity

Pyrrole derivatives, including analogs of this compound, have garnered interest for their potential antioxidant properties. nih.gov Antioxidants are crucial for mitigating the damaging effects of free radicals, which are unstable molecules implicated in a wide range of diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge these reactive species.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

To quantify the antioxidant potential of pyrrole derivatives, researchers commonly employ in vitro free radical scavenging assays. Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. farmaceut.org

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized, and the solution's color fades. mdpi.com The change in absorbance, measured with a spectrophotometer, is proportional to the radical scavenging activity of the compound. nih.gov Studies on various pyrrole derivatives have shown a concentration-dependent scavenging of DPPH radicals. nih.gov

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. farmaceut.org This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants. researchgate.net

The table below summarizes representative radical scavenging activities for a series of pyrrole derivatives against different free radicals, as reported in a Quantitative Structure-Activity Relationship (QSAR) study.

| Compound Type | Free Radical | Scavenging Activity Range (%) |

|---|---|---|

| Pyrrole Derivatives | •OH (Hydroxyl Radical) | 6.365 - 9.151 (>80% for 7 compounds) |

| O2•− (Superoxide Anion) | 6.203 - 8.644 | |

| DPPH• | 13.48 - 76.04 |

Mechanism of Antiradical Activity (HAT, SET-PT, SPLET)

The antiradical activity of pyrrole compounds can proceed through several chemical mechanisms, with the predominant pathway often depending on the compound's structure, the nature of the free radical, and the polarity of the solvent. researchgate.net

The primary mechanisms include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the most favorable mechanism in non-polar solvents. researchgate.netnih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton (H+) to the surrounding medium. Pyrrolic structures can be susceptible to SET reactions, particularly in polar solvents like methanol. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. The antioxidant first loses a proton to become an anion, which then donates an electron to the free radical. The SPLET mechanism is often dominant in polar solutions. nih.gov

Antiviral Activity (e.g., HIV-1 Fusion Inhibition)

Certain N-substituted pyrrole derivatives have demonstrated potent antiviral activity, specifically as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The mechanism of action for these compounds involves targeting a critical stage of the viral lifecycle: its entry into host cells.

One promising N-substituted pyrrole derivative, identified as NSPD-12m, has been shown to inhibit HIV-1 entry by targeting the gp41 transmembrane subunit of the viral envelope glycoprotein. nih.govresearchgate.net The gp41 protein mediates the fusion of the viral and cellular membranes, a necessary step for the virus to release its genetic material into the host cell. By binding to gp41, NSPD-12m prevents the conformational changes required for this fusion process, effectively blocking the infection at an early stage. researchgate.net

Importantly, this pyrrole derivative has shown efficacy against a range of HIV-1 isolates, including those that are resistant to T-20 (Enfuvirtide), a clinically used HIV fusion inhibitor. nih.gov This suggests that NSPD-12m binds to a different site or interacts with gp41 in a different manner than T-20, making it a potential candidate for developing new antiretroviral drugs to combat drug-resistant strains. nih.gov

The table below shows the potent inhibitory activities of NSPD-12m against various HIV-1 strains.

| HIV-1 Strain Type | EC50 Value (µM) |

|---|---|

| Primary HIV-1 Strains (X4, R5, X4R5) | 2.03 - 6.85 |

| T-20 Resistant Mutants | 15.74 - 24.66 |

Other Pharmacological Investigations (e.g., Anti-inflammatory, Analgesic)

Beyond their applications in infectious diseases and antioxidant research, pyrrole-based compounds, including analogs of this compound, have been investigated for their potential as anti-inflammatory and analgesic agents. unina.itresearchgate.net The pyrrole ring is a structural component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, highlighting the therapeutic potential of this heterocyclic scaffold. nih.govpensoft.net

The primary mechanism for the anti-inflammatory and analgesic effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov

Studies on a class of pyrrole derivatives featuring a nitrile group have demonstrated significant analgesic and anti-inflammatory activity. unina.it In vitro assays revealed that these compounds can inhibit COX enzymes. For example, the nitrile derivative 3b proved to be a potent and selective inhibitor of COX-2, showing a 38.8-fold greater selectivity for COX-2 over COX-1, which is comparable to the selectivity of the prescription drug celecoxib. unina.it

In vivo animal models have further confirmed these effects. In the acetic acid-induced writhing test, a model for assessing analgesia, certain pyrrole derivatives showed a reduction in pain responses comparable to that of celecoxib. unina.it In the carrageenan-induced rat paw edema model, a standard test for anti-inflammatory activity, other novel pyrrole compounds also demonstrated significant efficacy. researchgate.net These findings indicate that pyrrole-2-carbonitrile (B156044) analogs are promising candidates for the development of new anti-inflammatory and analgesic drugs, potentially with improved selectivity and safety profiles. nih.gov

Molecular Docking and In Silico Studies for Target Prediction

A comprehensive literature search did not yield specific molecular docking or in silico target prediction studies focusing solely on this compound. While computational methods such as molecular docking are frequently employed to elucidate binding interactions and predict targets for analogous pyrrole-containing compounds, dedicated research on the specific binding modes and predicted protein targets for this compound is not available in the reviewed scientific literature.

In silico target prediction, which utilizes computational algorithms to identify potential macromolecular targets of a small molecule, relies on various approaches, including ligand-based and structure-based methods. These techniques are instrumental in the early phases of drug discovery for hypothesis generation and prioritizing experimental screening efforts. However, the application of these predictive models to this compound has not been documented in the accessible research.

Similarly, molecular docking simulations, which predict the preferred orientation of a molecule when bound to a specific protein target, are a cornerstone of modern medicinal chemistry for understanding structure-activity relationships. While numerous studies have reported docking analyses of various pyrrole-2-carbonitrile analogs against a range of biological targets, the specific interactions and binding affinities for the 1-isopropyl substituted derivative remain uninvestigated in the public domain.

Therefore, a detailed discussion of predicted targets, binding affinities, or key molecular interactions for this compound, complete with data tables of research findings, cannot be provided at this time due to the absence of specific studies on this compound. Future computational research will be necessary to elucidate its potential biological targets and molecular interactions.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 1-Isopropyl-1H-pyrrole-2-carbonitrile and its derivatives lies in the development of methodologies that are not only high-yielding but also environmentally benign. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures.

Future research will likely focus on several key areas to improve synthetic efficiency and sustainability:

Catalytic Systems: Exploring novel catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions, higher selectivity, and improved atom economy. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of other substituted pyrroles and could be adapted for this specific compound.

Green Chemistry Principles: The integration of green chemistry principles will be crucial. This includes the use of renewable starting materials, safer solvents (e.g., water or bio-solvents), and energy-efficient reaction conditions, such as microwave-assisted synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automated synthesis and scale-up.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder conditions | Development of specific catalysts for N-isopropylation and cyanation of the pyrrole (B145914) ring. |

| Green Solvents | Reduced environmental impact, improved safety | Investigating the feasibility of aqueous or bio-based solvent systems for the synthesis. |

| Flow Chemistry | Enhanced process control, scalability, and safety | Optimization of reaction parameters in a continuous flow setup for efficient production. |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is fundamental for its rational optimization. Future research will benefit from a synergistic approach that combines experimental techniques with computational modeling.

Experimental Approaches:

In-situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction pathways and the movement of atoms throughout a reaction.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide valuable insights into the feasibility of different mechanistic possibilities.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological targets, over time.

Exploration of Structure-Activity Relationships for Targeted Biological Pathways

A critical aspect of future research will be to systematically explore the structure-activity relationships (SAR) of this compound derivatives. This involves synthesizing a library of analogs with modifications at various positions of the molecule and evaluating their biological activity. For instance, a study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists demonstrated that substitutions on an associated aniline ring system significantly impacted their activity nih.govresearchgate.net. A similar approach can be applied to this compound.

Key modifications to explore could include:

Variation of the N-alkyl substituent: Replacing the isopropyl group with other alkyl or aryl groups to probe the steric and electronic requirements for optimal activity.

Substitution on the pyrrole ring: Introducing various functional groups at the 3, 4, and 5-positions of the pyrrole ring to understand their influence on biological targets.

Modification of the nitrile group: Exploring the impact of replacing the nitrile group with other electron-withdrawing or isosteric groups.

| Molecular Modification | Rationale | Potential Impact on Activity |

| Varying the N-substituent | Probe steric and electronic effects at the nitrogen atom. | Influence binding affinity and selectivity for biological targets. |

| Pyrrole Ring Substitution | Modulate electronic properties and introduce new interaction points. | Enhance potency and alter pharmacological profile. |

| Nitrile Group Isosteres | Investigate the role of the nitrile in target binding and metabolism. | Improve metabolic stability and bioavailability. |

Investigation of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be elucidated, the broader class of pyrrole-containing compounds has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects nih.govnih.gov. Future research should aim to identify the specific biological targets of this compound and explore its therapeutic potential in various disease areas.

Potential Therapeutic Areas to Investigate:

Oncology: Many pyrrole derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.

Infectious Diseases: The pyrrole scaffold is present in several antimicrobial and antiviral drugs. Investigating the activity of this compound against a panel of bacteria, fungi, and viruses is a logical next step.

Inflammatory Diseases: Some pyrrole compounds have been found to possess anti-inflammatory properties, suggesting a potential role in treating inflammatory conditions.

Integration of High-Throughput Screening and Computational Design for Drug Discovery

To accelerate the discovery of new drug candidates based on the this compound scaffold, the integration of high-throughput screening (HTS) and computational drug design will be indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. This can help to quickly identify initial "hit" compounds with desired activity.

Computational Design: In silico methods, such as virtual screening and molecular docking, can be used to predict the binding affinity of virtual compounds to a target protein. nih.gov This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Machine learning models can also be trained on existing data to predict the activity and properties of new, untested molecules.

The iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for the development of novel therapeutics derived from this compound.

常见问题

Advanced Research Question

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the pyrrole 4-position using N-bromosuccinimide (NBS) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl groups at the 5-position (e.g., phenyl, fluorophenyl in ).

- Reductive Amination : Attach aminoalkyl chains to the carbonitrile group for solubility modulation.

How can computational chemistry predict the reactivity of this compound in synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- Docking Studies : Evaluate binding affinity to biological targets (e.g., kinases) for SAR guidance.

What analytical techniques are critical for assessing purity during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。